KC protein

Receptor pharmacology Chemokine signaling CXCR2 selectivity

KC protein (CAS 147037-79-4) corresponds to the murine keratinocyte-derived chemokine, now systematically designated CXCL1 (synonyms: GRO-alpha, N51, CINC-1 in rat). It is a 7.8 kDa, 72-amino-acid ELR⁺ CXC chemokine that signals selectively through the CXCR2 receptor to chemoattract and activate neutrophils.

Molecular Formula C11H13NO
Molecular Weight 0
CAS No. 147037-79-4
Cat. No. B1176378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKC protein
CAS147037-79-4
SynonymsKC protein
Molecular FormulaC11H13NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KC Protein (CAS 147037-79-4) – Baseline Procurement Profile for the Murine CXCL1 Chemokine


KC protein (CAS 147037-79-4) corresponds to the murine keratinocyte-derived chemokine, now systematically designated CXCL1 (synonyms: GRO-alpha, N51, CINC-1 in rat) [1]. It is a 7.8 kDa, 72-amino-acid ELR⁺ CXC chemokine that signals selectively through the CXCR2 receptor to chemoattract and activate neutrophils [2]. Originally identified as a platelet-derived growth factor-inducible immediate-early gene in mouse fibroblasts, KC is the dominant neutrophil chemokine in murine inflammation models and is constitutively expressed across multiple tissues [2]. As a recombinant product, murine KC (UniProt P12850) is typically expressed in E. coli, purified to ≥97–98% by SDS-PAGE and HPLC, and supplied lyophilized with endotoxin levels <0.1 EU/μg .

Why Murine KC (CXCL1) Cannot Be Replaced by MIP-2, LIX, or Human IL-8 in Inflammation Models


Although KC/CXCL1, MIP-2/CXCL2, and LIX/CXCL5 all signal through CXCR2 and recruit neutrophils, they exhibit pharmacologically meaningful divergence that precludes interchangeable use. KC is expressed by endothelial cells and fibroblasts early after injury, whereas MIP-2 is restricted to infiltrating myeloid cells appearing later [1]. In endotoxemia, KC expression is uniform across heart, lung, and liver, while MIP-2 is lung-dominant and LIX shows 20-fold higher expression in heart than liver [2]. Functionally, MIP-2 is 3- to 4-fold more potent than KC as a neutrophil chemoattractant in vivo [3], and KC uniquely fails to induce chemotaxis of human neutrophils despite upregulating Mac-1—a dissociation not observed with IL-8 [4]. Substituting one murine ELR⁺ chemokine for another without accounting for these cell-type, tissue, and species differences risks invalidating experimental conclusions.

Quantitative Differentiation of KC Protein (CAS 147037-79-4) Against Closest Analogs


CXCR2-Selective Agonism: KC vs. Human IL-8 (CXCL8) Receptor Binding Profile

KC/CXCL1 is a selective CXCR2 agonist, whereas human IL-8 (CXCL8) binds both CXCR1 and CXCR2 with high affinity. The IUPHAR/BPS Guide to Pharmacology lists CXCL1 as 'Selective' for CXCR2 with a pKi range of 8.4–9.7, while CXCL8 binds CXCR1 (pKi 8.8–9.5) and CXCR2 (pKi 8.8–9.5) non-selectively [1]. This receptor selectivity difference was confirmed in the foundational characterization of KC: ¹²⁵I-KC-Tyr binds to human neutrophils exclusively via the IL-8 type B receptor (CXCR2), not type A (CXCR1) [2]. For experimental designs requiring dissection of CXCR2-specific vs. CXCR1+CXCR2 combined signaling, KC provides a clean pharmacological tool that IL-8 cannot substitute.

Receptor pharmacology Chemokine signaling CXCR2 selectivity

Species-Dissociated Pharmacology: KC Chemoattractant Activity on Murine vs. Human Neutrophils

KC exhibits a unique species-dissociated pharmacological profile: on murine neutrophils it is both a potent chemoattractant and an up-regulator of Mac-1 (CD11b/CD18); on human neutrophils, it strongly up-regulates Mac-1 but completely fails to induce chemotaxis [1]. This contrasts with human IL-8, which is chemotactic for both species, and with human GRO-alpha, which is chemotactic for human neutrophils. The dissociation is receptor-level: KC binds human CXCR2 for Mac-1 signaling but does not trigger the chemotactic pathway in human cells. For cross-species studies or humanized mouse models, this dissociation demands that KC be used only where murine neutrophil chemotaxis is the readout; IL-8 or human GRO-alpha must be used for human neutrophil chemotaxis assays.

Species-specific pharmacology Neutrophil chemotaxis Translational models

Neutrophil Chemoattractant Potency Ranking: KC vs. MIP-2, IL-8, and Other ELR⁺ Chemokines

In a systematic head-to-head comparison of all seven neutrophil-specific ELR⁺ chemokines on adult and neonatal human neutrophils, the chemotactic potency order at 100 ng/mL was IL-8/CXCL8 > GRO-alpha/CXCL1 > GCP-2/CXCL6 > NAP-2/CXCL7 > ENA-78/CXCL5 > GRO-gamma/CXCL2 > GRO-beta/CXCL3 [1]. KC/CXCL1 (GRO-alpha) ranked second only to IL-8, establishing it as the most potent murine chemokine for human neutrophil chemotaxis among the GRO family. In an in vivo murine model of HSV-1 corneal infection, dose-response studies using myeloperoxidase activity and immunohistochemistry demonstrated that exogenous MIP-2 was three to four times more potent than KC in attracting neutrophils [2]. Neutralizing antibody to MIP-2 sharply reduced neutrophil infiltration and corneal pathology, whereas anti-KC antibody did not suppress inflammation [2].

Chemotaxis potency Neutrophil recruitment ELR+ chemokine hierarchy

Tissue Distribution and Temporal Kinetics: KC vs. MIP-2 and LIX in Endotoxemia

In a comprehensive murine endotoxemia study comparing LIX (CXCL5), KC (CXCL1), and MIP-2 (CXCL2), the three chemokines exhibited markedly distinct induction kinetics and tissue distributions [1]. KC expression was quantitatively equivalent across heart, lung, and liver, whereas MIP-2 expression was strongest in lung. LIX message peaked later than both KC and MIP-2 and remained elevated longer in nearly all tissues; induced LIX expression in heart was 5- to 6-fold greater than in lung and spleen, and 20-fold greater than in liver. Glucocorticoid regulation also differed: dexamethasone strongly attenuated LIX but did not affect KC or MIP-2 lung expression [1]. Constitutive expression studies confirmed that CXCL2/MIP-2 is restricted to a Gr-1ʰⁱᵍʰ, CD11b⁺, CD62Lʰⁱᵍʰ subset of bone marrow granulocytes, while KC is broadly expressed [2].

Tissue-specific expression Chemokine kinetics Endotoxemia models

Cell-Type-Specific Chemokine Production: KC from Endothelial Cells and Fibroblasts vs. MIP-2 from Myeloid Cells

Following surgical injury, KC and MIP-2 are produced by mutually exclusive cell populations. In situ hybridization analysis demonstrated that dermal fibroblasts and endothelial cells are primarily responsible for KC expression 6 hours post-surgery, whereas MIP-2 production is restricted to infiltrating inflammatory leukocytes (neutrophils and monocytes) that appear later [1]. This pattern was recapitulated in vitro: primary dermal fibroblasts stimulated with IL-1α express predominantly KC with very little MIP-2; peritoneal exudate neutrophils produce as much or more MIP-2 as KC [1]. Critically, the KC:MIP-2 quantitative ratio reflects the cell type, not the stimulus—meaning that the same stimulus induces different chemokine profiles depending on cell identity [1]. The selective expression of KC over MIP-2 in endothelial cells results from markedly greater KC gene transcription, not differential mRNA stability [1].

Cell-type specificity Wound healing Chemokine source

Unique Therapeutic Activity: Recombinant KC/CXCL1 Abrogates Autoimmune Myocarditis

In the experimental autoimmune myocarditis (EAM) mouse model, administration of recombinant CXCL1/KC produced a disease-abrogating effect not reported for MIP-2 or LIX. Treatment of mice with exogenous recombinant mouse CXCL1/KC after challenge with heart-specific self-peptide in complete Freund's adjuvant completely abrogated heart inflammatory infiltration and cardiomyocyte damage [1]. This therapeutic effect correlated with elevated endogenous serum CXCL1/KC concentrations and required TLR4 signaling; administration of the TLR4 agonist LPS recapitulated the protective effect via CXCL1/KC induction [1]. The finding that CXCL1/KC can function as an immunosuppressive/anti-inflammatory mediator in organ-specific autoimmunity distinguishes it from MIP-2 and LIX, which lack documented disease-abrogating activity in this context.

Autoimmune myocarditis Therapeutic chemokine TLR4 signaling

High-Confidence Application Scenarios for KC Protein (CAS 147037-79-4) Based on Quantitative Differentiation Evidence


CXCR2-Selective Pharmacological Studies Requiring Absence of CXCR1 Crosstalk

When target validation or signaling studies require exclusive activation of CXCR2 without confounding CXCR1 co-activation, KC is the preferred ligand. Unlike IL-8, which binds both CXCR1 (pKi 8.8–9.5) and CXCR2 (pKi 8.8–9.5), KC is a selective CXCR2 agonist (pKi 8.4–9.7) with no detectable CXCR1 binding [5]. This selectivity has been confirmed by ¹²⁵I-KC-Tyr competition binding showing exclusive interaction with the IL-8 type B receptor (CXCR2) [2]. Procurement of KC over IL-8 is mandatory for deconvolving CXCR2-specific signaling from CXCR1+CXCR2 combined pathways.

Murine Neutrophil Chemotaxis in Early Wound Healing and Stromal Inflammation

For studies of early (≤6 h) neutrophil recruitment following tissue injury, KC is the irreplaceable chemokine because it is the dominant neutrophil chemoattractant produced by resident stromal cells—dermal fibroblasts and endothelial cells—immediately after injury [5]. MIP-2 is not produced by these cells; its expression is restricted to infiltrating myeloid cells that appear later in the inflammatory response. The KC:MIP-2 quantitative ratio is cell-type-determined, not stimulus-determined [5]. Researchers studying the initiation phase of sterile inflammation or wound healing must use KC, as MIP-2 does not recapitulate the early stromal chemokine signal.

Multi-Organ Inflammation Models Requiring Uniform Chemokine Tone

In systemic inflammation models such as endotoxemia, KC expression is quantitatively equivalent across heart, lung, and liver, providing a uniform chemotactic tone across organs [5]. This contrasts with MIP-2 (lung-dominant) and LIX (heart-dominant with a 20:1 heart-to-liver ratio). Additionally, KC lung expression is glucocorticoid-insensitive, making it the appropriate chemokine for endotoxemia studies where glucocorticoid regulation is a variable or confounder [5]. Procurement of KC over MIP-2 or LIX is indicated when the experimental readout spans multiple organ systems and requires consistent chemokine-driven neutrophil trafficking.

Therapeutic Investigation of Chemokine-Mediated Amelioration of Organ-Specific Autoimmunity

Recombinant KC/CXCL1 is the only ELR⁺ CXC chemokine with demonstrated therapeutic efficacy in abrogating organ-specific autoimmune inflammation. In the EAM model, exogenous KC administration completely eliminated cardiac inflammatory infiltration and cardiomyocyte damage [5]. This therapeutic activity is TLR4-dependent and correlated with endogenous KC serum concentrations [5]. MIP-2 and LIX have not been shown to possess comparable disease-abrogating activity. For cardiac autoimmunity research exploring chemokine-based immunotherapy, KC is the requisite reagent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for KC protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.